2-Acetyl-N-methylbenzene-1-sulfonamide

Carbonic Anhydrase Enzyme Inhibition N-Acylsulfonamide

Researchers targeting carbonic anhydrase isoforms face a critical regioisomer sensitivity: only the ortho-acetyl substitution pattern provides the correct steric and electronic environment for zinc ion coordination. The meta- or para-isomers cannot be interchanged without loss of binding geometry and biological activity. This compound offers: - Confirmed ortho-acetyl regioisomer (CAS 7114-24-1, mp 100-103 °C) for reproducible hCA inhibition studies. - Tertiary sulfonamide handle stable under basic conditions, enabling downstream C-H functionalization. - Distinct melting point and crystal lattice provide an analytical handle for identity and purity assessment. Each batch ships with full analytical documentation to ensure experimental reproducibility.

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
Cat. No. B13308761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-N-methylbenzene-1-sulfonamide
Molecular FormulaC9H11NO3S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1S(=O)(=O)NC
InChIInChI=1S/C9H11NO3S/c1-7(11)8-5-3-4-6-9(8)14(12,13)10-2/h3-6,10H,1-2H3
InChIKeyBRVAGWFBVMGRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-N-methylbenzene-1-sulfonamide: N-Acyl Sulfonamide Building Block


2-Acetyl-N-methylbenzene-1-sulfonamide (also referenced as N-(2-acetylphenyl)-N-methylmethanesulfonamide) is an ortho-acetyl substituted N-methyl benzenesulfonamide belonging to the N-acylsulfonamide class. The compound possesses a molecular formula of C10H13NO3S and a molecular weight of 227.28 g/mol . It exists as a white crystalline solid with a melting point of 100-103 °C and a predicted boiling point of 355.5 °C . This structural motif is distinguished by the presence of an acetyl group at the ortho-position and a methyl substituent on the sulfonamide nitrogen, rendering it a tertiary sulfonamide. These features are of key interest for its role as a versatile synthetic intermediate and as a pharmacophore in the development of carbonic anhydrase inhibitors and other therapeutic agents [1].

2-Acetyl-N-methylbenzene-1-sulfonamide Regioisomer Specificity


The ortho-acetyl substitution pattern of 2-acetyl-N-methylbenzene-1-sulfonamide is critical and cannot be interchanged with its 3- or 4-acetyl regioisomers. The proximity of the acetyl group to the sulfonamide nitrogen in the ortho position creates a unique steric and electronic environment, which directly influences the compound's binding geometry to enzyme active sites, particularly the zinc ion in carbonic anhydrase [1]. This regiochemistry is not trivial; it alters hydrogen bonding potential and molecular flexibility [2]. While class-level evidence for N-acylsulfonamides demonstrates nanomolar inhibition against human carbonic anhydrase isoenzymes I and II, the specific potency and selectivity profile is highly dependent on the exact substitution pattern [1]. Substituting the ortho-isomer for a para- or meta-acetyl analog will yield a different molecular interaction profile, potentially leading to a loss of desired biological activity or altered chemical reactivity, thereby compromising experimental reproducibility and research outcomes.

2-Acetyl-N-methylbenzene-1-sulfonamide Differentiation Evidence


Carbonic Anhydrase Inhibition: N-Acyl vs. Primary Sulfonamide

The N-acylsulfonamide class, of which 2-acetyl-N-methylbenzene-1-sulfonamide is a member, demonstrates nanomolar inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II. This is a marked improvement over the micromolar activity often observed with many primary sulfonamides [1].

Carbonic Anhydrase Enzyme Inhibition N-Acylsulfonamide

Ortho-Substitution Directs Unique Binding Mode

The ortho-acetyl group in 2-acetyl-N-methylbenzene-1-sulfonamide is predicted to adopt a unique conformation compared to its 3- and 4-acetyl regioisomers, which affects its interaction with the zinc ion in the carbonic anhydrase active site. Secondary sulfonamides, including N-methyl substituted analogs, bind to carbonic anhydrase via a coordination bond between the negatively charged nitrogen and the Zn(II) ion [1]. The ortho-acetyl group's proximity to this binding motif creates steric constraints and electronic effects that are distinct from the meta- or para-substituted analogs [2].

Structure-Activity Relationship Molecular Docking Carbonic Anhydrase

Ortho vs. Para Physicochemical Profile

The 2-acetyl-N-methylbenzene-1-sulfonamide (ortho-isomer) exhibits distinct physicochemical properties compared to its 4-acetyl regioisomer. Specifically, the ortho-isomer has a reported melting point of 100-103 °C , while the para-isomer is reported to have a predicted melting point of 119.5 °C . This difference in melting point, often a proxy for crystal lattice energy and solid-state stability, is a direct consequence of the ortho-acetyl substitution pattern, which influences intermolecular interactions.

Physicochemical Properties Solubility Crystallinity

Commercial Availability of the Ortho-Isomer

The ortho-acetyl isomer (CAS 7114-24-1) is commercially available as a research-grade building block, with purity specifications of ≥95% . This ensures a reliable supply for synthetic applications, contrasting with the often-limited commercial availability of custom regioisomers. The compound's N-methyl and ortho-acetyl groups make it a valuable intermediate for further functionalization, particularly in the synthesis of more complex N-acylsulfonamide derivatives [1].

Chemical Synthesis Building Block Medicinal Chemistry

2-Acetyl-N-methylbenzene-1-sulfonamide Applications


Isoform-Selective Carbonic Anhydrase Inhibitors

Utilize 2-acetyl-N-methylbenzene-1-sulfonamide as a core scaffold for designing and synthesizing novel, nanomolar-potency inhibitors of human carbonic anhydrase (hCA) isoforms. Its unique ortho-substituted N-acylsulfonamide structure, supported by class-level evidence, offers a promising starting point for achieving high affinity and potential isoform selectivity [1]. This is critical for therapeutic areas including glaucoma, edema, and cancer.

Ortho-Directed Synthesis of N-Acylsulfonamides

Employ this compound as a versatile building block in organic synthesis. The ortho-acetyl group can act as a directing group for regioselective C-H functionalization or be further modified to introduce additional diversity [2]. Its tertiary sulfonamide nitrogen is resistant to deprotonation, making it a stable handle for subsequent reactions under basic conditions, unlike primary sulfonamides.

Solid-State Properties and Formulation

Leverage the ortho-isomer's distinct melting point (100-103 °C) as an analytical handle for identity and purity assessment . The difference in crystal lattice energy compared to the para-isomer may translate to differentiated solubility and bioavailability profiles in preclinical formulations, making it a valuable tool for solid-state chemistry and pharmaceutical development research.

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